1,9-Heptadecadiene-4,6-diyne-3,8-diol, (3R,8S,9Z)-
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Overview
Description
1,9-Heptadecadiene-4,6-diyne-3,8-diol, (3R,8S,9Z)-, also known as falcarindiol, is a naturally occurring polyacetylene compound. It is primarily found in plants such as carrots, celery, and other members of the Apiaceae family. This compound is known for its unique structure, which includes two triple bonds and two hydroxyl groups, contributing to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Heptadecadiene-4,6-diyne-3,8-diol typically involves the coupling of appropriate alkyne precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 1,9-Heptadecadiene-4,6-diyne-3,8-diol is less common due to its natural abundance in certain plants. extraction from plant sources remains a viable method. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,9-Heptadecadiene-4,6-diyne-3,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of heptadecadiene or heptadecane derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
1,9-Heptadecadiene-4,6-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural pesticides and preservatives due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1,9-Heptadecadiene-4,6-diyne-3,8-diol involves its interaction with various molecular targets. It has been shown to inhibit the breast cancer resistance protein (BCRP/ABCG2), which is involved in multidrug resistance in cancer cells. The compound’s ability to modulate this protein makes it a potential candidate for overcoming drug resistance in cancer therapy.
Comparison with Similar Compounds
1,9-Heptadecadiene-4,6-diyne-3,8-diol can be compared with other polyacetylene compounds such as:
Falcarinol: Another polyacetylene found in carrots, known for its anticancer properties.
Panaxydol: Found in ginseng, known for its anti-inflammatory and anticancer activities.
Falcarinone: A related compound with similar biological activities but differing in its oxidation state.
The uniqueness of 1,9-Heptadecadiene-4,6-diyne-3,8-diol lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24O2 |
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Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3R,8S)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/t16-,17+/m1/s1 |
InChI Key |
QWCNQXNAFCBLLV-SJORKVTESA-N |
Isomeric SMILES |
CCCCCCCC=C[C@@H](C#CC#C[C@@H](C=C)O)O |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Origin of Product |
United States |
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